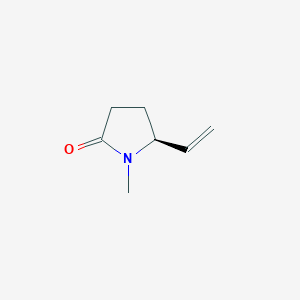
(S)-1-METHYL-5-VINYLPYRROLIDIN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an ethenyl group and a methyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Ethenyl-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-2-one with an appropriate ethenylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, to deprotonate the pyrrolidinone, followed by the addition of the ethenylating agent.
Industrial Production Methods
In an industrial setting, the production of (5S)-5-Ethenyl-1-methylpyrrolidin-2-one may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include epoxides, diols, saturated pyrrolidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various functionalized pyrrolidinones.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals, where its unique chemical properties are leveraged for specific applications.
Mecanismo De Acción
The mechanism of action of (5S)-5-Ethenyl-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The ethenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
(5S)-5-(Trifluoromethyl)pyrrolidin-2-one: This compound has a trifluoromethyl group instead of an ethenyl group, which imparts different chemical and biological properties.
(5S)-5-Ethylpyrrolidin-2-one: This compound has an ethyl group instead of an ethenyl group, resulting in different reactivity and applications.
Uniqueness
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one is unique due to the presence of the ethenyl group, which provides distinct reactivity and potential for various chemical transformations. This uniqueness makes it a valuable compound for research and industrial applications, where its specific properties can be exploited for the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
122663-18-7 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(5S)-5-ethenyl-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-5-7(9)8(6)2/h3,6H,1,4-5H2,2H3/t6-/m1/s1 |
Clave InChI |
CAMTXCZONDSTBR-ZCFIWIBFSA-N |
SMILES |
CN1C(CCC1=O)C=C |
SMILES isomérico |
CN1[C@@H](CCC1=O)C=C |
SMILES canónico |
CN1C(CCC1=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















